5-Amino-1-isopropyl-1H-indazole
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Overview
Description
5-Amino-1-isopropyl-1H-indazole: is a heterocyclic compound with the molecular formula C10H13N3 . This compound is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The structure of this compound consists of an indazole core substituted with an amino group at the 5-position and an isopropyl group at the 1-position.
Mechanism of Action
Target of Action
Indazole-containing compounds are known to interact with a variety of biological targets, including enzymes and receptors, which play crucial roles in various biochemical processes .
Mode of Action
It is known that indazole derivatives can interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Indazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
The effects would be dependent on the specific targets and pathways that the compound interacts with .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-isopropyl-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-nitrobenzylamine with isopropylamine, followed by reduction and cyclization steps . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the indazole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-1-isopropyl-1H-indazole undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic substitution reactions can occur at the indazole ring, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or sulfonylated indazole derivatives.
Scientific Research Applications
5-Amino-1-isopropyl-1H-indazole has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
1H-Indazole: The parent compound of the indazole family, lacking the amino and isopropyl substitutions.
5-Aminoindazole: Similar structure but without the isopropyl group.
1-Isopropyl-1H-indazole: Similar structure but without the amino group.
Uniqueness: 5-Amino-1-isopropyl-1H-indazole is unique due to the presence of both the amino and isopropyl groups, which can significantly influence its chemical reactivity and biological activity. These substitutions can enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties .
Properties
IUPAC Name |
1-propan-2-ylindazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-7(2)13-10-4-3-9(11)5-8(10)6-12-13/h3-7H,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEUSNZVGUYGGV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=C(C=C2)N)C=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585647 |
Source
|
Record name | 1-(Propan-2-yl)-1H-indazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
928821-18-5 |
Source
|
Record name | 1-(Propan-2-yl)-1H-indazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(propan-2-yl)-1H-indazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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